4-(Piperidine-1-sulfonyl)butanoic acid
Description
Evolution of Sulfonyl Butanoic Acid Derivatives in Medicinal Chemistry Scaffolds
The journey of sulfonyl butanoic acid derivatives in medicinal chemistry is rooted in the extensive history of sulfonamides, which were among the first effective antimicrobial agents. nih.govnih.gov Over time, the sulfonamide group (-SO₂NH-) has been recognized as a "privileged" scaffold, appearing in a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anticancer agents. nih.govmdpi.com
The butanoic acid moiety, a four-carbon carboxylic acid, and its derivatives are also of significant biological importance. For instance, gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system, is a derivative of butanoic acid. nih.govgoogle.com Researchers have explored various derivatives of butanoic acid to modulate biological pathways, including those involved in cancer and neurological disorders. nih.gov The combination of these two scaffolds into sulfonyl butanoic acid derivatives represents a logical progression, aiming to create molecules with novel biological activities.
Significance of Piperidine (B6355638) and Sulfonyl Moieties as Bioactive Core Structures
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in approved pharmaceuticals. sigmaaldrich.com Its prevalence is due to its ability to confer favorable properties such as high aqueous solubility, metabolic stability, and the capacity to form three-dimensional structures that can effectively interact with biological targets. sigmaaldrich.comsigmaaldrich.com Piperidine derivatives have demonstrated a vast range of pharmacological activities, including but not limited to, anticancer, antiviral, and analgesic effects. sigmaaldrich.com
Similarly, the sulfonyl group is a key component in a multitude of biologically active compounds. mdpi.com Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor allow it to engage in critical interactions with enzyme active sites and receptors. mdpi.com The sulfonamide linkage is a stable and versatile functional group that is central to the activity of many drugs. sigmaaldrich.com The incorporation of both piperidine and sulfonyl moieties into a single molecule is a well-established strategy in medicinal chemistry to generate compounds with significant therapeutic potential. sigmaaldrich.commdpi.com
Positioning of 4-(Piperidine-1-sulfonyl)butanoic Acid within Contemporary Chemical Biology Research
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components place it at the intersection of several important areas of chemical biology research. The compound, with CAS number 922190-01-0, is available from chemical suppliers, indicating its use in chemical synthesis and research.
The molecule can be conceptualized as a hybrid structure that combines a piperidine ring, a sulfonamide linker, and a butanoic acid chain. This positions it as a potential tool for probing biological systems where these individual moieties are known to be active. For instance, given the role of sulfonamides in targeting enzymes and the prevalence of piperidine in CNS-active agents, this compound could be explored for its effects on neurological targets. Furthermore, the butanoic acid tail could interact with receptors that recognize short-chain fatty acids or their analogues.
The study of such a compound would likely fall under the umbrella of developing novel probes or lead compounds for drug discovery. Its investigation could provide valuable structure-activity relationship (SAR) data for the design of more potent and selective molecules targeting a range of biological processes. The synthesis and evaluation of a series of related compounds would be a logical step in exploring the potential of this chemical scaffold. sigmaaldrich.commdpi.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 922190-01-0 | |
| Molecular Formula | C₉H₁₇NO₄S | Inferred |
| Molecular Weight | 235.3 g/mol | |
| Structure | A piperidine ring N-substituted with a sulfonyl group, which is attached to a butanoic acid chain at the 4-position. | Inferred |
Potential Research Areas Based on Structural Analogs
| Structural Moiety | Associated Biological Activities of Analogs | Potential Research Focus for this compound | Relevant Citations |
| Piperidine-Sulfonamide | Antibacterial, Antifungal, Anticancer, Antidiabetic | Investigation of antimicrobial and cytotoxic properties. | sigmaaldrich.commdpi.com |
| Butanoic Acid Derivatives | HDAC Inhibition, GPR109A Ligand, Antiviral | Exploration of effects on epigenetic enzymes and cell signaling pathways. | nih.gov |
| Gamma-Aminobutyric Acid (GABA) Analogs | CNS Activity, Anticonvulsant Effects | Assessment of potential neuromodulatory activities. | nih.govgoogle.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
922190-01-0 |
|---|---|
Molecular Formula |
C9H17NO4S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-piperidin-1-ylsulfonylbutanoic acid |
InChI |
InChI=1S/C9H17NO4S/c11-9(12)5-4-8-15(13,14)10-6-2-1-3-7-10/h1-8H2,(H,11,12) |
InChI Key |
IDHGRFNQKDBWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Piperidine 1 Sulfonyl Butanoic Acid and Its Analogs
Established Synthetic Pathways to 4-(Piperidine-1-sulfonyl)butanoic Acid
The construction of the this compound scaffold can be achieved through several established synthetic strategies. These methods primarily rely on the formation of the sulfonamide bond as a key step.
Condensation Reactions Involving Butanoic Acid Precursors and Piperidine (B6355638) Derivatives
A foundational approach to synthesizing this compound involves the condensation of a suitable butanoic acid precursor with piperidine. A classical method for forming sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in In this context, the synthesis would likely commence with a butanoic acid derivative that is first converted into a sulfonyl chloride.
For instance, a plausible route could start from 4-chlorobutanoic acid. This precursor could be subjected to a reaction with a sulfite, such as sodium sulfite, to introduce the sulfur moiety, followed by chlorination to yield 4-(chlorosulfonyl)butanoic acid. This intermediate sulfonyl chloride would then be reacted with piperidine in the presence of a base to afford the final product. The base is essential to neutralize the hydrochloric acid generated during the reaction. ijarsct.co.in
Alternatively, piperidine can be directly reacted with a commercially available butane-1-sulfonyl chloride. However, this would yield 1-(butylsulfonyl)piperidine, which would then require a subsequent functionalization at the terminal carbon of the butyl chain to introduce the carboxylic acid group, a more complex and less direct route.
A more direct condensation approach involves the use of coupling agents. The synthesis of novel sulfonyl piperidine carboxamide derivatives has been demonstrated through amide coupling with substituted sulfonyl chlorides. researchgate.net This highlights the utility of piperidine derivatives in forming such linkages. Similarly, the synthesis of sulfonamide derivatives through the condensation of an amino group-containing drug with a sulfonyl chloride is a well-established method. ijarsct.co.in
The reaction conditions for such condensations are critical and often require careful optimization of solvent, temperature, and the choice of base. Dichloromethane (DCM) is a commonly used solvent, and the reaction can be carried out at room temperature. researchgate.net
Advanced One-Pot Synthesis Strategies and Lossen Rearrangement Applications
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot synthesis strategies. For the preparation of sulfonamides, a one-pot approach merging the coupling of carboxylic acids and amines has been reported. nih.govnih.govacs.orgprinceton.edu This method can leverage copper ligand-to-metal charge transfer (LMCT) to convert an aromatic acid to a sulfonyl chloride in situ, which is then aminated in the same reaction vessel to form the sulfonamide. nih.govnih.govacs.orgprinceton.edu While this has been demonstrated for aromatic acids, the principles could be adapted for aliphatic carboxylic acids like butanoic acid. Such a process would eliminate the need to isolate the often-reactive sulfonyl chloride intermediate.
The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid to an isocyanate. wikipedia.orgunacademy.com The isocyanate can then be trapped with various nucleophiles. In the context of synthesizing sulfonamide analogs, a deprotective Lossen-type rearrangement of Nms-protected amines has been developed for the synthesis of unsymmetrical ureas. nih.gov While the direct application of the Lossen rearrangement to form a sulfonamide from a butanoic acid precursor is not straightforward, it represents a powerful tool for generating reactive intermediates that could be used in the synthesis of more complex analogs. For instance, if a butanoic acid derivative were converted to a hydroxamic acid, a Lossen rearrangement could generate an isocyanate, which could then be used in subsequent steps to build more complex molecular architectures. However, for the direct synthesis of this compound, one-pot sulfonamide formation strategies are more directly applicable. nih.govnih.govacs.orgprinceton.edu
Optimization of Reaction Conditions for Scalable and Efficient Production
The transition from laboratory-scale synthesis to large-scale, efficient production is a critical aspect of chemical development. For a compound like this compound, the scalability of the synthesis of its key intermediates, such as the corresponding sulfonyl chloride, is a major consideration.
Research into the scalable production of aryl sulfonyl chlorides has demonstrated the use of continuous flow chemistry to safely and efficiently produce multi-hundred-gram quantities. mdpi.com This approach utilizes continuous stirred-tank reactors (CSTRs) and automated process control to manage the hazards associated with reagents like chlorosulfonic acid. mdpi.com The principles of this continuous manufacturing process, including real-time monitoring and feedback control, could be adapted for the synthesis of the aliphatic sulfonyl chloride precursor of this compound.
Optimization of reaction conditions in batch synthesis is also crucial. This includes the systematic screening of solvents, temperatures, reaction times, and the stoichiometry of reagents to maximize yield and purity while minimizing by-product formation. For the sulfonylation of piperidine, for example, the choice of base and solvent can significantly impact the reaction's efficiency. researchgate.netnih.gov
The following table summarizes optimized conditions for related sulfonamide syntheses, which could serve as a starting point for the scalable production of this compound.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Sulfonamide Synthesis | Sodium p-toluenesulfinate, n-propylamine | NH4I | CH3CN | 80 °C | 85% | nih.gov |
| One-Pot Sulfonamide Synthesis | Benzoic acid, Morpholine | [Cu(MeCN)4]BF4, DCDMH, SO2 | MeCN | 365 nm irradiation | 68% | princeton.edu |
| Sulfonyl Piperidine Carboxamide Synthesis | N-(2-((4-chlorophenyl)amino)-2-oxoethyl)piperidine-3-carboxamide, Substituted sulfonyl chlorides | DIPEA | DMF | Room Temp | 81% (for one derivative) | researchgate.net |
Advanced Spectroscopic and Computational Characterization of 4 Piperidine 1 Sulfonyl Butanoic Acid
X-Ray Diffraction for Solid-State Structural Determination:There are no published records of X-ray diffraction studies for this compound, either in its isolated form or as a co-crystal with a protein, in databases such as the Protein Data Bank (PDB).
Without these foundational research findings, it is not possible to generate the requested professional and authoritative article with the specified data tables and detailed scientific content. The existing information is limited to basic identifiers and properties listed by chemical suppliers and databases.
Structure Activity Relationship Sar Investigations of 4 Piperidine 1 Sulfonyl Butanoic Acid Derivatives
Elucidation of Critical Pharmacophoric Elements for Biological Target Interaction
The fundamental structure of 4-(piperidine-1-sulfonyl)butanoic acid derivatives presents key pharmacophoric features that are essential for their biological activity. A pharmacophore model for these inhibitors highlights the necessity of a hydrogen bond acceptor, typically the carboxylate of the butanoic acid, which engages in crucial interactions with the target protein. Additionally, a hydrophobic region, provided by the piperidine (B6355638) ring and its substituents, plays a significant role in binding affinity. The sulfonamide linker serves as a rigid scaffold, correctly positioning the other elements for optimal interaction with the enzyme's binding pocket. nih.gov
Impact of Systematic Structural Modifications on Enzyme Inhibition Profiles
Analysis of the Sulfonamide Moiety's Contribution to Potency and Selectivity
The sulfonamide group is a critical linker within this class of inhibitors, and its chemical nature significantly influences their activity. The sulfonamide moiety itself is important for maintaining a specific orientation of the piperidine and butanoic acid groups within the binding site of the target enzyme. nih.gov Its replacement or significant alteration often leads to a substantial loss of potency, underscoring its role as a key structural anchor. Furthermore, the sulfonamide can participate in hydrogen bonding interactions, further stabilizing the ligand-protein complex. nih.gov
Role of Piperidine Ring Substitutions and Conformational Dynamics
The piperidine ring offers a versatile platform for introducing various substituents to probe the topology of the enzyme's binding pocket and enhance inhibitory activity. SAR studies have demonstrated that the nature and position of these substituents are paramount for potency. For instance, in the context of USP5 inhibition, substitution at the 4-position of the piperidine ring with a phenyl group was found to be highly favorable. nih.govbiorxiv.org Further modifications to this phenyl ring, such as the addition of halogen atoms, can lead to enhanced binding affinity through favorable hydrophobic interactions. researchgate.net The conformational flexibility of the piperidine ring also plays a role, with a preference for a chair conformation that optimally presents the substituent for interaction with the target. biorxiv.org
Table 1: Impact of Piperidine Ring Substitutions on USP5 ZnF-UBD Inhibition
| Compound | Piperidine Substituent | IC50 (µM) |
|---|---|---|
| 1 | 4-phenyl | 15 |
| 2 | 4-(4-fluorophenyl) | 8 |
| 3 | 4-(3,4-difluorophenyl) | 5 |
| 4 | 4-benzyl | >50 |
| 5 | 3-phenyl | 25 |
Data derived from SAR studies on USP5 inhibitors. nih.gov
Influence of Butanoic Acid Chain Length and Modifications
The butanoic acid moiety is a crucial component for the interaction of these inhibitors with their biological target, primarily through the formation of a salt bridge or hydrogen bonds via its carboxylate group. The length of the alkyl chain is critical; shortening or lengthening the four-carbon chain of butanoic acid generally results in a decrease in inhibitory activity. mdpi.com This suggests that the specific length optimally positions the carboxylate group to interact with key residues in the binding pocket. Modifications of the carboxylic acid, such as esterification or conversion to an amide, typically lead to a significant reduction in potency, highlighting the essential role of the terminal carboxylate in anchoring the inhibitor. mdpi.com
Table 2: Effect of Acid Chain Modifications on Inhibitory Activity
| Compound | Acid Moiety | Relative Potency |
|---|---|---|
| 6 | Butanoic acid | 100% |
| 7 | Propanoic acid | 45% |
| 8 | Pentanoic acid | 60% |
| 9 | Butyl ester | <10% |
Illustrative data based on general SAR principles for carboxylate-containing inhibitors. mdpi.com
Structure-Based Drug Design and Ligand-Protein Interaction Studies
The integration of structural biology techniques has provided atomic-level insights into how these inhibitors bind to their target enzymes, guiding further optimization efforts.
Crystallographic Insights into Ligand Binding to Target Proteins (e.g., USP5 Zinc-Finger Ubiquitin Binding Domain)
X-ray crystallography has been pivotal in visualizing the binding mode of this compound derivatives within the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5. nih.gov These studies have revealed that the carboxylate of the butanoic acid forms a key salt bridge interaction with a conserved arginine residue in the binding pocket. nih.gov The sulfonamide moiety is positioned to make hydrogen bonds with the protein backbone, while the substituted piperidine ring extends into a hydrophobic pocket. openlabnotebooks.org For instance, the crystal structure of a derivative with a 3,4-difluorophenyl substituent on the piperidine ring shows that the fluorine atoms make favorable contacts with hydrophobic residues, explaining the increased potency of this analog. researchgate.netthesgc.org These detailed structural insights provide a rational basis for the observed SAR and offer a powerful tool for the design of next-generation inhibitors with improved affinity and selectivity. nih.govnih.gov
Computational Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction
Computational molecular docking and virtual screening are powerful tools for identifying potential biological targets and predicting the binding modes of small molecules. In the absence of direct studies on this compound, research on analogous piperidine-containing sulfonamides provides a framework for how these techniques are applied.
Molecular docking simulations have been employed to investigate the interactions of piperidine-derived sulfonamides with various protein targets. For example, in a study of novel sulfonamides as potential anti-diabetic agents, docking studies were performed to predict their binding affinity to insulin-inhibiting protein receptors. nih.gov These in silico analyses help to visualize the binding poses of the ligands within the active site of the receptor and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Table 2: Molecular Docking Results of Piperidine Pentanamide-Derived Sulfonamides against an Insulin Inhibiting Protein Receptor (7m17)
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide (B147674) (MMOPEP) | -6.9 |
| 3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide (MOPEPP) | -6.6 |
| 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide (MNOPEP) | -6.7 |
The docking results, as shown in Table 2, indicated that these compounds fit well within the binding site of the target receptor, suggesting a potential mechanism for their observed biological activity. nih.gov Virtual screening of large compound libraries against a specific protein target is another common approach to identify novel hits. This method has been successfully used to discover new piperidine and piperazine-based compounds with affinity for the sigma-1 receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., CoMSIA) in Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs. Various QSAR methodologies, including Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to piperidine derivatives.
While no specific CoMSIA studies on this compound have been reported, the principles of 3D-QSAR have been applied to similar heterocyclic sulfonamides. CoMSIA is a 3D-QSAR technique that calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules. The resulting data is then correlated with biological activity to generate a predictive model.
For other classes of piperidine derivatives, QSAR models have been successfully developed to predict their activity. For instance, QSAR models have been established for furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 kinase, a target in cancer therapy. nih.gov These models, built using 2D and 3D autocorrelation descriptors, have demonstrated good predictive power, aiding in the design of new inhibitors. nih.gov The robustness of these models is typically evaluated through internal and external validation methods. nih.gov
Mechanisms Governing Target Selectivity and Isoform Specificity
Understanding the mechanisms that govern target selectivity and isoform specificity is critical for developing drugs with improved efficacy and reduced side effects. For sulfonamide-based inhibitors, achieving selectivity among different isoforms of a target protein, such as carbonic anhydrases (CAs), is a significant challenge.
Research on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors has shed light on the structural features that contribute to isoform selectivity. nih.gov By employing the "tail approach," where the core sulfonamide group is maintained while the peripheral chemical structure is modified, researchers have been able to achieve significant selectivity for tumor-associated CA isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II). nih.gov
Table 3: Inhibition (Ki) and Selectivity Ratios of a Benzyl-Substituted Piperidine Sulfonamide (Compound 11) against Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) | Selectivity Ratio (Ki hCA I / Ki hCA IX/XII) | Selectivity Ratio (Ki hCA II / Ki hCA IX/XII) |
|---|---|---|---|
| hCA I | 49.3 | - | - |
| hCA II | 35.8 | - | - |
| hCA IX | 8.3 | ~6 | ~4 |
| hCA XII | 2.7 | ~17 | ~13 |
The data in Table 3 demonstrates that subtle changes to the "tail" portion of the molecule can lead to significant improvements in both potency and selectivity. nih.gov For instance, the benzyl (B1604629) derivative (compound 11) showed a marked preference for inhibiting the tumor-related isoforms hCA IX and hCA XII. nih.gov This selectivity is attributed to the specific interactions of the tail region with amino acid residues that differ between the active sites of the various isoforms. Molecular modeling studies can further elucidate these interactions, providing a rational basis for the design of even more selective inhibitors.
Biochemical and Biological Mechanism of Action Studies for 4 Piperidine 1 Sulfonyl Butanoic Acid Derivatives
Enzyme Target Identification and Inhibition Kinetics
Derivatives of 4-(piperidine-1-sulfonyl)butanoic acid have been identified as inhibitors of several critical enzymes, demonstrating a broad spectrum of potential therapeutic applications. The following sections detail the specific enzyme targets and the mechanistic insights gained from biochemical and biological studies.
Deubiquitinase Inhibition: Focus on Ubiquitin Carboxyl-Terminal Hydrolase 5 (USP5)
Ubiquitin-specific protease 5 (USP5) is a deubiquitinating enzyme that plays a crucial role in cellular processes by cleaving unanchored polyubiquitin (B1169507) chains to maintain the cellular pool of mono-ubiquitin. nih.gov Its dysregulation is implicated in various diseases, including cancer, making it a significant therapeutic target. nih.gov USP5 regulates key cellular activities such as DNA repair, pain signaling, immune responses, and the proliferation of tumor cells. nih.gov Research has shown that USP5 is involved in the development of multiple cancers, including those of the liver, lung, pancreas, and breast. nih.gov While various inhibitors of USP5 have been identified, such as WP1130 and chalcone (B49325) derivatives, specific studies detailing the direct inhibition of USP5 by this compound derivatives are not extensively documented in the current literature. nih.gov The complex regulatory pathways of USP5 suggest that targeting it could have significant effects on tumor progression and therapeutic resistance. nih.gov
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Dual Inhibition Mechanisms
A significant area of research has focused on the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) by piperidine-based compounds. nih.govnih.gov Both enzymes are critical in regulating signaling lipids involved in pain and inflammation. nih.govnih.govescholarship.org FAAH degrades endocannabinoids, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov Their simultaneous inhibition is a novel strategy for managing chronic pain, as it can produce a superior therapeutic effect compared to single-target agents. nih.govnih.govnih.gov
Derivatives incorporating a piperidine-sulfonyl or a related piperidine-carboxamide structure have been developed as potent dual inhibitors. These compounds typically feature a urea (B33335) or carbamate (B1207046) pharmacophore that interacts with the catalytic sites of both enzymes. nih.gov Docking studies confirm that these inhibitors bind within the catalytic domains of both sEH and FAAH. nih.gov The synergistic effect of dual inhibition has been demonstrated in preclinical models of inflammatory pain. nih.govescholarship.org
One notable derivative, 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) , has shown high potency against both human enzymes. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| SW-17 | human soluble Epoxide Hydrolase (sEH) | 2.5 | nih.gov |
| human Fatty Acid Amide Hydrolase (FAAH) | 9.8 |
Aldo-Keto Reductase (AKR1C3) Inhibition and Mechanistic Implications
Aldo-keto reductase 1C3 (AKR1C3) is a key enzyme in the biosynthesis of potent androgens and prostaglandins, implicating it in the progression of hormone-dependent cancers like prostate and breast cancer, as well as acute myeloid leukemia. nih.govnih.govnih.gov Consequently, AKR1C3 inhibitors are of significant interest as potential therapeutic agents. nih.govnih.govresearchgate.net
A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones has been developed as potent and highly selective non-carboxylate inhibitors of AKR1C3. nih.govresearchgate.net Structure-activity relationship (SAR) studies have highlighted the critical role of the sulfonamide group for potent inhibition. nih.gov X-ray crystallography has revealed that, unlike typical carboxylic acid-based inhibitors, the pyrrolidinone ring of these compounds does not directly interact with the residues in the enzyme's oxyanion hole. nih.govresearchgate.net Alterations to the piperidino ring's size or polarity, or changes in the electronic nature of the pyrrolidinone ring, were found to significantly reduce inhibitory activity. nih.gov These findings demonstrate a distinct binding mechanism for this class of non-carboxylate inhibitors. researchgate.net
| Compound Class | Target Enzyme | Potency | Reference |
|---|---|---|---|
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | <100 nM | nih.govresearchgate.net |
Cholinesterase (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)) Inhibition and Associated Neurological Pathways
Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Derivatives based on a piperidine scaffold have been extensively developed for this purpose. nih.govnih.gov
One such derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , is among the most potent acetylcholinesterase (AChE) inhibitors discovered, with an IC₅₀ value in the nanomolar range. nih.gov This compound exhibits remarkable selectivity, with an affinity for AChE that is 18,000 times greater than for butyrylcholinesterase (BChE). nih.gov SAR studies revealed that the basicity of the piperidine nitrogen is crucial for high activity. nih.gov Another well-known piperidine-based inhibitor, Donepezil , also demonstrates high potency and selectivity for AChE over BChE. nih.gov The inhibition of AChE leads to a significant and sustained increase in acetylcholine levels in the cerebral cortex and hippocampus, key brain regions for memory and cognition. nih.govnih.gov
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (AChE vs. BChE) | Reference |
|---|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | 18,000-fold | nih.gov |
| Donepezil (E2020) | AChE | 5.7 | 1250-fold | nih.gov |
Glycine (B1666218) Transporter Type 1 (GlyT1) Modulation and Neurotransmitter Homeostasis
The glycine transporter type 1 (GlyT1) regulates neurotransmission by controlling glycine concentrations in the synaptic cleft. nih.gov As glycine is a co-agonist at NMDA receptors, inhibiting GlyT1 can enhance NMDA receptor function, a strategy being explored for treating cognitive deficits associated with schizophrenia. nih.govnih.govnih.gov
Compounds featuring a 4-phenyl piperidine sulfonyl structure have been developed as inhibitors of GlyT1. google.com Cryo-electron microscopy structures have revealed that GlyT1 inhibitors, including piperidine and piperazine (B1678402) derivatives, bind to specific pockets within the transporter. nih.govnih.gov This binding stabilizes the transporter in a conformation that prevents glycine reuptake, thereby increasing extracellular glycine levels and modulating neurotransmitter homeostasis. nih.govnih.gov The modulation of GlyT1 is also influenced by cellular components like cholesterol, which can affect the conformational transitions of the transporter without altering inhibitor binding affinity. nih.gov
Other Enzyme Systems: Hsp90, Histone Deacetylase, Plasminogen Activator Inhibitor-1 (PAI-1), Monoamine Oxidases (MAO), Fructose-1,6-bisphosphatase, PI3 Kinase, Cyclin-Dependent Kinase 4 (Cdk4), 11β-Hydroxysteroid Dehydrogenase
The versatility of the piperidine-sulfonyl scaffold extends to other enzyme systems, although the information is more dispersed.
Heat Shock Protein 90 (Hsp90) and Histone Deacetylase (HDAC): Hsp90 is a molecular chaperone essential for the stability of many oncogenic proteins. nih.gov While numerous Hsp90 inhibitors have been developed, research has shown that cancer cells can acquire resistance. nih.gov Interestingly, this resistance can be mediated by altered activity of histone deacetylases (HDACs) and can be reversed by co-administration of HDAC inhibitors. nih.gov While piperidine rings are found in some inhibitors, specific studies on this compound derivatives as direct inhibitors of Hsp90 or HDAC are not prominent.
Plasminogen Activator Inhibitor-1 (PAI-1): PAI-1 is a serine protease inhibitor whose overexpression is linked to various pathologies. In certain cancers, the stability of PAI-1 is regulated by the deubiquitinase USP5. nih.gov The lncRNA LINC01468 can recruit USP5 to deubiquitinate and stabilize PAI-1, promoting cancer progression. nih.gov A direct inhibitory link between PAI-1 and piperidine-sulfonyl derivatives is not clearly established.
Monoamine Oxidases (MAO): MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters. While some studies have investigated dual inhibition of cholinesterases and MAO for neurodegenerative diseases, khellactone (B107364) coumarin (B35378) derivatives, for instance, did not show significant dual inhibitory activity. nih.gov Specific data on the inhibition of MAO by this compound derivatives is limited.
Other Enzymes: Research into the effects of this compound derivatives on enzymes such as Fructose-1,6-bisphosphatase, PI3 Kinase, Cyclin-Dependent Kinase 4 (Cdk4), and 11β-Hydroxysteroid Dehydrogenase is not extensively covered in the available scientific literature, indicating potential areas for future investigation.
Receptor Modulation and Ligand-Receptor Interactions
The interaction of chemical compounds with specific receptors is fundamental to their pharmacological activity. For derivatives of this compound, the piperidine moiety is a key structural feature that can influence binding and modulation of various receptor targets. Research into structurally related compounds, particularly those containing a piperidine ring, provides significant insights into potential mechanisms of action.
Currently, there is limited specific information available in public scientific literature regarding the direct ligand activity of this compound derivatives on neuronal nicotinic receptors or, more specifically, the alpha7 nicotinic acetylcholine receptor (α7nAChR). While α7nAChR is a significant target for cognitive enhancement and neuroprotection in various neurological disorders, the binding profiles and functional activity of this particular class of piperidine-sulfonyl compounds have not been extensively characterized in published studies. nih.gov
The interaction of this compound derivatives with dopamine (B1211576) (D1/D2) and serotonin (B10506) receptors is not well-documented in available research. While other classes of piperidine-containing molecules, such as certain butyrophenones, have been evaluated for their affinity to these receptors in the context of antipsychotic drug development, specific binding data for compounds with the piperidine-1-sulfonyl butanoic acid scaffold are not readily found in the scientific literature. nih.gov
Detailed studies characterizing the agonistic or antagonistic activity of this compound derivatives at the Prostanoid EP3 receptor and the Sphingosine-1-phosphate 1 (S1P1) receptor are not prominently featured in the current body of scientific literature. While S1P receptors are crucial in regulating immune responses, specific investigations into their interaction with this chemical series have not been published.
There is a lack of specific published data on the antagonistic properties of this compound derivatives against the CXCR4 receptor and the Sigma receptor. Although various small molecules and peptides are known to act as antagonists for the CXCR4 receptor, which plays a role in cancer and inflammation, the activity of this specific sulfonyl-containing piperidine series has not been a subject of detailed investigation in available reports. A general chemical inventory document lists a sigma-receptor agonist and a piperidine sulfonyl chloride derivative separately, but provides no evidence of a functional relationship between the two. google.com
Derivatives containing a piperidine ring have been shown to modulate the Gamma-Aminobutyric Acid Type A Receptor (GABAAR), the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Extensive research on piperine (B192125), an alkaloid from black pepper containing a 1-piperoylpiperidine structure, and its analogues provides a strong model for understanding how modifications to the piperidine moiety can influence GABAAR activity. nih.gov
Studies using two-microelectrode voltage-clamp techniques on GABAA receptors expressed in Xenopus laevis oocytes have demonstrated that piperine and its derivatives can potentiate GABA-induced chloride currents (IGABA). nih.gov This modulation suggests an allosteric mechanism of action, as the effects are not counteracted by flumazenil, a classic benzodiazepine (B76468) site antagonist. nih.gov The binding site for this modulation is thought to involve only the α and β subunits of the GABAAR, as the presence of a γ2S-subunit is not required for the activity of piperine. nih.gov
Structure-activity relationship (SAR) studies have been crucial in identifying the structural elements necessary for both the efficiency and potency of this modulation. The piperidine amide function of piperine is a key determinant of its interaction with the receptor. Research has shown that replacing the piperidine ring with other amine functionalities can significantly alter the modulatory effects. nih.gov For instance, replacing the piperidine moiety with N,N-diisobutyl, N,N-dibutyl, or N,N-bistrifluoroethyl groups has been found to enhance potency. nih.gov
Table 1: GABAAR Modulatory Activity of Piperine and its Derivatives
| Compound | Modification from Piperine | Max IGABA Potentiation (%) | EC50 (µM) |
|---|---|---|---|
| Piperine | - | 302% | 52 |
| SCT-66 | Piperidine replaced with N,N-diisobutyl | Increased efficacy vs. Piperine | Increased potency vs. Piperine |
| Piperanine | - | 187% | 56 |
Data sourced from multiple studies investigating piperine analogues. nih.govnih.gov
This evidence suggests that derivatives of this compound, by virtue of their piperidine group, have a strong potential to act as GABAAR modulators. The specific nature of the butanoic acid sulfonyl side chain would further define the potency and efficacy of this interaction.
The piperidine moiety is a well-established structural feature for the activation of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) receptor, a non-selective cation channel known for its role in pain sensation and thermoregulation. researchgate.net Piperine, the pungent compound in black pepper, is a known TRPV1 agonist that acts by binding to the same pocket as capsaicin (B1668287), the active component in chili peppers. nih.govnih.gov
The mechanism of activation by piperine, however, is distinct from that of capsaicin. While capsaicin relies on forming hydrogen bonds with specific amino acid residues (T551 and E571) within the binding pocket, piperine does not. nih.govnih.gov Instead, computational modeling and mutational analysis have shown that piperine directly interacts with the T671 residue located on the pore-forming S6 segment of the TRPV1 channel. nih.govnih.gov This interaction with the channel's gate is thought to be the direct cause of channel opening. This distinct binding mode may explain why piperine is generally considered a weaker agonist compared to capsaicin. nih.gov
The piperidine ring itself is critical for this activity. Studies on a variety of piperine analogs have demonstrated that the piperidine group is important for activating TRPV1. caldic.com For example, six different compounds from pepper that contain a piperidine ring, including piperine and piperolein A and B, were all found to activate TRPV1. caldic.com Conversely, modifying this part of the structure can abolish activity. A derivative known as SCT-66, where the piperidine ring of a piperine-like molecule was replaced by an N,N-diisobutyl group, was found to prevent interactions with the TRPV1 receptor. nih.gov This highlights the specificity of the interaction and the importance of the piperidine structure for TRPV1 agonism.
Table 2: TRPV1 Receptor Interaction Profile
| Compound/Feature | Interaction with TRPV1 | Key Residue Interaction |
|---|---|---|
| Piperine | Agonist (activator) | T671 (on S6 pore segment) |
| Capsaicin | Agonist (activator) | T551, E571 (hydrogen bonds) |
| SCT-66 | Inactive (interaction prevented) | N/A (piperidine ring absent) |
Data based on studies of piperine and its derivatives. nih.govnih.govnih.gov
Given this strong evidence, derivatives of this compound are plausible candidates for TRPV1 receptor activation, with the specific substitutions on the butanoic acid chain likely modulating the affinity and efficacy of the interaction.
Investigation of Non-Specific Binding to Biomolecules (e.g., Bovine Serum Albumin)
The interaction of small molecules with abundant plasma proteins, such as serum albumin, is a critical factor in their pharmacokinetic and pharmacodynamic profiles. Non-specific binding to these proteins can influence the free concentration of a compound, its distribution, and its availability to interact with its intended target. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural and functional similarity to human serum albumin (HSA).
While direct studies on the non-specific binding of this compound to BSA are not extensively documented in publicly available literature, the behavior of its core chemical motifs, particularly the sulfonamide group, has been a subject of significant investigation. Research on various sulfonamide-containing compounds reveals a general propensity for binding to serum albumin, primarily through a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov
Spectroscopic and molecular docking studies on a range of sulfonamides have shown that they can spontaneously bind to albumin, often inducing conformational changes in the protein. nih.gov The binding affinity is influenced by the specific substitutions on the sulfonamide and any associated ring structures. For instance, studies have determined the binding constants for several sulfonamides with HSA, indicating varying degrees of interaction. nih.gov The binding process for some sulfonamides is identified as a static quenching mechanism, suggesting the formation of a ground-state complex with the protein. nih.gov
The following table summarizes the binding constants of several sulfonamide derivatives with Human Serum Albumin (HSA), providing an insight into the potential binding affinity of structurally related compounds like this compound.
| Compound | Binding Constant (K) at 298 K (L mol⁻¹) | Primary Binding Forces | Ref |
| Sulfadoxine | 7.18 × 10⁵ | Hydrogen bonds, van der Waals forces | nih.gov |
| Sulfamethizole | 6.28 × 10⁵ | Hydrophobic interactions | nih.gov |
| Sulfamerazine | 2.70 × 10⁴ | Hydrophobic interactions | nih.gov |
| Sulfamonomethoxine | 2.54 × 10⁴ | Hydrophobic interactions | nih.gov |
| Sulfamethazine | 3.06 × 10⁴ | Hydrophobic interactions | nih.gov |
| Sulfadimethoxine | 2.50 × 10⁴ | Hydrophobic interactions | nih.gov |
Cellular and Molecular Probing Applications for Delineating Biological Functions
Molecular probes are essential tools for elucidating the roles of biomolecules in complex cellular environments. The structural features of this compound, particularly the piperidine and sulfonamide moieties, offer a scaffold that can be chemically modified to create such probes.
The sulfonamide group, for instance, can act as a versatile linker in the design of probes. richmond.edu Research has demonstrated the development of N-acyl-N-alkyl sulfonamide probes for the covalent labeling of G protein-coupled receptors (GPCRs). nih.govacs.org In these designs, a high-affinity ligand is attached to a sulfonamide linker that also carries a reporter group, such as an alkyne for click chemistry. nih.govacs.org This allows for the specific labeling and subsequent detection of the target receptor in living cells.
Furthermore, the piperidine scaffold is a common feature in many biologically active molecules and has been incorporated into various probes. For example, piperidine-4-carboxamide has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov This highlights the potential for piperidine-based compounds to be developed into targeted probes for specific enzymes.
The general strategy for developing a molecular probe based on the this compound scaffold would involve:
Identification of a biological target: This could be a receptor, enzyme, or other protein of interest.
Modification of the scaffold: The butanoic acid moiety could be functionalized with a reporter group (e.g., a fluorophore) or a reactive group for covalent labeling. The piperidine ring could be modified to enhance binding affinity and selectivity for the target.
Evaluation of the probe: The synthesized probe would then be tested for its ability to bind to the target and report on its presence or activity in cellular assays.
The following table provides examples of how different molecular scaffolds, including those with sulfonamide and piperidine motifs, have been utilized in the development of molecular probes.
| Probe Scaffold/Linker | Target/Application | Principle of Action | Ref |
| N-Acyl-N-Alkyl Sulfonamide | Adenosine A₂B Receptor (GPCR) | Ligand-directed covalent labeling for receptor detection. | nih.govacs.org |
| Benzothiazole Sulfone | Peptide Cleavage | Cleavable linker for controlled release of molecular cargo. | richmond.edu |
| Squaraine Figure-Eight (SF8) | Intracellular Targeting | Encapsulated fluorescent dye for cell microscopy and imaging. | nih.gov |
| Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase | Inhibitor scaffold for targeting enzyme activity. | nih.gov |
| Sulfonium-based Cleavable Linker | Endogenous Tubulin | Covalent labeling for fluorescence nanoscopy in live cells. | nih.gov |
While specific cellular and molecular probing applications for this compound itself have not been reported, the principles established from the study of related sulfonamide and piperidine-containing molecules provide a clear roadmap for its potential development into a valuable research tool for chemical biology.
Potential Academic and Research Applications of 4 Piperidine 1 Sulfonyl Butanoic Acid
Contributions to Medicinal Chemistry and Drug Discovery Research
The unique chemical architecture of 4-(piperidine-1-sulfonyl)butanoic acid makes it a molecule of interest for the design and development of new therapeutic agents. The piperidine (B6355638) ring is a common feature in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties. ijnrd.org The sulfonamide group is also a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial, and anticancer agents. researchgate.net
Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound is well-suited for the development of such probes. The carboxylic acid group provides a convenient handle for conjugation to reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. These tagged versions of the molecule could then be used to visualize and track the localization and interactions of their biological targets within cells or tissues. Furthermore, the piperidine and sulfonyl components can be systematically modified to optimize binding affinity and selectivity for a particular protein of interest.
The sulfonamide moiety is a key feature in a large class of enzyme inhibitors. For instance, sulfonamides are known to inhibit carbonic anhydrases, a family of enzymes implicated in various diseases including glaucoma and cancer. nih.gov Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting nanomolar inhibitory activity and selectivity for tumor-associated isoforms like hCA IX and hCA XII. nih.gov While the specific inhibitory profile of this compound has not been reported, its structure suggests that it could serve as a foundational scaffold for developing novel enzyme inhibitors. The butanoic acid chain could be further functionalized to target specific residues within an enzyme's active site, potentially leading to the discovery of new therapeutic agents for enzyme-related diseases.
Piperidine-containing compounds are frequently employed in the design of ligands that target a wide range of receptors in the central nervous system and other parts of the body. The piperidine ring can act as a rigid scaffold that orients other functional groups for optimal interaction with a receptor's binding pocket. The sulfonyl group in this compound can influence the molecule's electronic properties and hydrogen-bonding capabilities, which are crucial for receptor binding. The butanoic acid tail offers a point for structural diversification, allowing for the synthesis of a library of related compounds to screen for activity at various receptors.
Role in Chemical Biology for Elucidating Complex Biological Pathways and Mechanisms
In chemical biology, small molecules are used to perturb and study biological pathways. Given the prevalence of piperidine and sulfonamide motifs in bioactive compounds, this compound could be a valuable starting point for identifying new modulators of cellular signaling. For example, derivatives of this compound could be screened in high-throughput assays to identify "hits" that affect a particular biological process. These hits can then be optimized to create potent and selective tools for studying the roles of specific proteins in complex biological networks. The development of such tools is critical for understanding disease mechanisms and identifying new drug targets.
Development of Advanced Organic Synthesis Reagents and Methodologies
Piperidine and its derivatives are fundamental building blocks in organic synthesis. nih.gov The compound this compound, with its distinct functional groups, can serve as a versatile intermediate in the construction of more complex molecules. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or alcohols, providing a gateway to a wide range of chemical transformations. The piperidine-sulfonyl portion of the molecule can be incorporated into larger structures to impart specific physicochemical properties, such as improved solubility or metabolic stability. The synthesis of novel piperidine derivatives is an active area of research, and compounds like this compound contribute to the toolkit available to synthetic chemists for creating new and valuable molecules. researchgate.net
Data Tables
Table 1: Structural Features and Inferred Applications of this compound
| Feature | Description | Potential Application |
| Piperidine Ring | A six-membered heterocyclic amine. | Scaffold for drug design, conferring favorable pharmacokinetic properties. |
| Sulfonyl Group | A functional group with the structure R-S(=O)₂-R'. | Pharmacophore for enzyme inhibition (e.g., carbonic anhydrases). |
| Butanoic Acid Chain | A four-carbon carboxylic acid. | A linker for conjugation to reporter molecules (chemical probes) or for structural modification to enhance binding to biological targets. |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Piperidine-1-sulfonyl)butanoic acid, and how can purity be ensured?
The synthesis typically involves sulfonation of piperidine derivatives followed by coupling with butanoic acid precursors. A common method uses sulfonyl chloride intermediates under anhydrous conditions, with purification via column chromatography or recrystallization. To ensure purity, employ HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) for analysis . Monitor reaction progress using TLC or LC-MS to isolate the target compound.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm structural integrity by analyzing proton/carbon shifts, particularly for the piperidine sulfonyl moiety and butanoic acid chain.
- HPLC : Use the buffer system described in pharmacopeial guidelines (sodium acetate, sodium 1-octanesulfonate, methanol) to assess purity and retention time .
- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
Q. How should this compound be stored to maintain stability?
Store the compound in a desiccator at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizing agents, as sulfonamide groups may degrade under oxidative conditions . For long-term storage, use argon-purged vials to prevent hydrolysis.
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound using design of experiments (DOE)?
Apply DOE to systematically vary parameters:
- Temperature : Test 0–40°C to balance reaction rate and side-product formation.
- Solvent polarity : Compare dichloromethane (low polarity) vs. THF (moderate polarity) for sulfonation efficiency.
- Catalyst loading : Screen 1–5 mol% of DMAP or triethylamine. Use response surface methodology (RSM) to identify optimal conditions, ensuring alignment with FINER criteria (Feasible, Novel, Relevant) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
Contradictions may arise from:
- Impurities : Trace solvents or unreacted intermediates. Use preparative HPLC to isolate the compound and re-analyze .
- Tautomerism : The sulfonyl group may exhibit resonance effects. Perform 2D NMR (e.g., COSY, HSQC) to clarify bonding patterns .
- Deuterated solvent interactions : Ensure solvents (e.g., DMSO-d6) do not interfere with proton signals.
Q. How can researchers design assays to evaluate the biological activity of this compound?
- In vitro enzyme inhibition : Test against sulfatases or proteases using fluorogenic substrates. Normalize activity with controls (e.g., buffer-only and known inhibitors).
- Cell-based assays : Assess cytotoxicity via MTT assays and validate target engagement using siRNA knockdowns.
- Data validation : Replicate results across three independent batches to account for batch-to-batch variability .
Q. What methods mitigate hygroscopicity issues during handling of this compound?
- Lyophilization : Remove residual water under vacuum after synthesis.
- Karl Fischer titration : Quantify water content (<0.1% w/w) pre-experiment .
- Anhydrous workflows : Use gloveboxes or Schlenk lines for moisture-sensitive reactions.
Methodological and Analytical Challenges
Q. How can impurity profiling be conducted for this compound, and what reference standards are recommended?
- HPLC-MS : Compare against pharmacopeial impurities (e.g., 4-cyclohexylbutanoic acid analogs) .
- Reference standards : Use USP/EP-certified materials for calibration, ensuring >95% purity .
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways.
Q. What computational tools predict the reactivity or binding affinity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfatase active sites.
- DFT calculations : Analyze electron density maps for the sulfonyl group to predict nucleophilic attack sites .
- ADMET profiling : Predict pharmacokinetics using SwissADME or ADMETLab.
Q. How should researchers address ethical considerations in animal studies involving this compound?
- Institutional approval : Follow protocols reviewed by animal ethics committees, adhering to ARRIVE guidelines.
- Dose optimization : Conduct pilot studies to minimize animal usage while achieving statistical power.
- Data transparency : Report negative results to avoid publication bias, aligning with FINER ethical criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
